Stereochemical Identity: Specific Optical Rotation as a Chiral Purity Gate
The (2S,3R) configuration of CAS 160232-08-6 is defined by a specific optical rotation of [α]D = -5.0 to -7.0° (c=1, MeOH, 20°C) as specified by TCI . This negative rotation is the primary lot-release quality attribute that distinguishes it from its (2R,3S) enantiomer, which would exhibit a positive rotation of approximately +5.0 to +7.0° under identical conditions [1]. Incorporation of the (2R,3S) enantiomer into the atazanavir synthetic sequence produces the (R,S,S,R) diastereomer of the final API, which is pharmacologically inactive and must be controlled to <0.1% in the drug substance [2].
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | -5.0 to -7.0° (c=1, MeOH, 20°C) |
| Comparator Or Baseline | (2R,3S) enantiomer: +5.0 to +7.0° (c=1, MeOH, 20°C, inferred from principle of enantiomeric optical rotation parity) |
| Quantified Difference | Net difference in sign and magnitude: ~10–14° absolute rotation difference enables unambiguous identity testing |
| Conditions | Polarimetry; c=1 in methanol at 20°C; TCI product specification |
Why This Matters
Procurement specifications must include optical rotation as a pass/fail criterion to prevent receipt of the inactive enantiomer, which would propagate into an out-of-specification final API.
- [1] PubChem Compound Summary. tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, CID 9902339. View Source
- [2] Patents-Review.com. Controlled Release Pharmaceutical Compositions of Tapentadol and Atazanavir Sulfate Substantially Free of Diastereomeric Impurities. 2013. View Source
